molecular formula C19H21N3O4S3 B11406384 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine

Cat. No.: B11406384
M. Wt: 451.6 g/mol
InChI Key: YZNBLKHLPSSRLS-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole and pyridine rings can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-AMINE: This compound has a similar thiazole ring and sulfonyl group but differs in the substituents attached to the thiazole ring.

    2-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE: This compound shares the pyridine and thiazole rings but lacks the propane-1-sulfonyl group.

Uniqueness

The uniqueness of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N3O4S3

Molecular Weight

451.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C19H21N3O4S3/c1-3-11-28(23,24)19-22-18(29(25,26)16-8-6-14(2)7-9-16)17(27-19)21-13-15-5-4-10-20-12-15/h4-10,12,21H,3,11,13H2,1-2H3

InChI Key

YZNBLKHLPSSRLS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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